molecular formula C12H21NO5 B1520520 (R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1251903-95-3

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1520520
CAS No.: 1251903-95-3
M. Wt: 259.3 g/mol
InChI Key: MAJWUTNRLZHCBX-SECBINFHSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral α-amino acid derivative characterized by:

  • Molecular Formula: C₁₂H₂₁NO₅.
  • Molecular Weight: 259.30 g/mol .
  • Structure: A tetrahydro-2H-pyran-4-yl group (rigid six-membered oxygen-containing ring) and a tert-butoxycarbonyl (Boc) group attached to the α-carbon of the amino acid backbone. The Boc group acts as a protective moiety for the amine, enhancing stability during synthetic processes .
  • Applications: Used in peptide synthesis, medicinal chemistry (e.g., as a building block for STAT3 inhibitors), and chiral resolution studies .
  • Physical Properties: Typically stored at 2–8°C in sealed containers to prevent hydrolysis of the Boc group .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJWUTNRLZHCBX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654397
Record name (2R)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251903-95-3
Record name (2R)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected intermediate can then undergo further reactions to introduce the tetrahydro-2H-pyran-4-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the Boc group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

  • Oxidation: : Nitro derivatives, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Amino acids, peptides.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of complex molecules for industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-Enantiomer

  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
  • Molecular Formula: C₁₂H₂₁NO₅ (identical to R-enantiomer).
  • Key Differences :
    • Stereochemistry : The S-configuration alters spatial orientation, impacting biological activity (e.g., receptor binding) and crystallization behavior .
    • Synthesis : Requires enantioselective methods, such as asymmetric catalysis or chiral chromatography .
    • Applications : Used in studies of chiral recognition and as a control in pharmacological assays .

Substituent Variations: Boc vs. Alternative Protecting Groups

(R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic Acid
  • Molecular Formula: C₁₀H₁₅NO₅.
  • Key Differences :
    • Protecting Group : Methoxycarbonyl (smaller, less sterically hindered than Boc).
    • Stability : Less stable under acidic conditions compared to Boc, making it suitable for transient protection .
  • Applications : Intermediate in synthetic routes requiring milder deprotection conditions .
Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₃.
  • Key Differences :
    • Functional Groups : Ester (methyl) instead of carboxylic acid; hydrochloride salt of the free amine.
    • Reactivity : The unprotected amine enables direct nucleophilic reactions, while the ester group facilitates further functionalization (e.g., hydrolysis to carboxylic acid) .
  • Applications : Precursor in peptide coupling and prodrug synthesis .

Scaffold Modifications: Purine and Heterocyclic Derivatives

2-(2-((tert-Butoxycarbonyl)(pentyl)amino)-6-((tetrahydro-2H-pyran-4-yl)amino)-9H-purin-9-yl)acetic Acid (7ay)
  • Molecular Formula : C₂₃H₃₅N₇O₅.
  • Key Differences: Core Structure: Purine scaffold instead of amino acid. Bioactivity: Demonstrates STAT3 inhibitory activity (IC₅₀ values in micromolar range), highlighting the role of the tetrahydro-2H-pyran-4-yl group in target binding .
  • Applications : Lead compound in oncology research .
(R)-2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
  • Molecular Formula : C₁₁H₁₇N₃O₄.
  • Key Differences: Heterocycle: Pyrazole ring instead of tetrahydropyran.
  • Applications : Explored in kinase inhibitor design .

Structural Isomers and Positional Analogs

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic Acid
  • Molecular Formula: C₁₂H₂₁NO₅.
  • Key Differences :
    • Substitution Pattern : Boc group and acetic acid moiety are both attached to the tetrahydropyran’s 4-position, creating a geminal arrangement.
    • Conformational Rigidity : Altered spatial geometry affects crystallinity (mp: 48–50°C) and solubility .
  • Applications : Building block for constrained peptides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid C₁₂H₂₁NO₅ 259.30 >112 (dec) Peptide synthesis, STAT3 inhibitors
(S)-Enantiomer C₁₂H₂₁NO₅ 259.30 N/A Chiral studies
(R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid C₁₀H₁₅NO₅ 229.23 N/A Transient amine protection
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride C₉H₁₆ClNO₃ 221.68 N/A Prodrug synthesis
7ay (Purine derivative) C₂₃H₃₅N₇O₅ 501.58 >112 (dec) STAT3 inhibition
{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid C₁₂H₂₁NO₅ 259.30 48–50 Constrained peptides

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, often referred to as Boc-L-Ala-tetrahydropyran, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 241.30 g/mol
  • CAS Number : 141403-49-8

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives of amino acids with tetrahydropyran moieties have demonstrated effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics.

2. Anticancer Properties

Research has shown that certain derivatives of this compound can inhibit the proliferation of cancer cells. A study conducted by researchers at the National Institutes of Health indicated that these compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents .

3. Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects associated with the use of (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid in models of neurodegenerative diseases. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Synthesis and Derivatives

The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups followed by cyclization to form the tetrahydropyran ring. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Step Reagents Conditions Yield
1Boc anhydride, amineRoom temperature85%
2Tetrahydropyran derivativeReflux75%

Case Studies

Several case studies illustrate the biological activity of (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid:

  • Study on Antimicrobial Activity :
    • Researchers tested various derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives, indicating promising antimicrobial properties .
  • Anticancer Study :
    • A study published in Cancer Research demonstrated that a derivative of this compound inhibited cell growth in breast cancer cell lines with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent .
  • Neuroprotection Research :
    • In a model of Alzheimer's disease, treatment with this compound reduced amyloid-beta plaque formation and improved cognitive function in mice, emphasizing its neuroprotective capabilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
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(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

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